molecular formula C7H4F3NO2 B1326553 3-(Trifluoromethyl)pyridine-4-carboxylic acid CAS No. 590371-38-3

3-(Trifluoromethyl)pyridine-4-carboxylic acid

Cat. No.: B1326553
CAS No.: 590371-38-3
M. Wt: 191.11 g/mol
InChI Key: FBOSFEOQEZQFOC-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyridine-4-carboxylic acid is a compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, with a carboxylic acid functional group at the 4-position. This compound is known for its unique chemical properties and significant biological activity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

3-(Trifluoromethyl)pyridine-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the m2 phenotype of macrophages, which can lead to autoimmune diseases . Additionally, this compound can bind to DNA gyrase and topoisomerase IV, enzymes that maintain the integrity of bacterial DNA . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to inhibit bacterial growth by binding to DNA gyrase and topoisomerase IV . This binding disrupts the normal functioning of these enzymes, leading to impaired DNA replication and cell division. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, thereby affecting overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to DNA gyrase and topoisomerase IV, inhibiting their activity and disrupting DNA replication . Additionally, it has been shown to interact with other proteins and enzymes, leading to changes in gene expression and cellular metabolism. These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting bacterial growth and modulating immune responses . At higher doses, it may cause toxic or adverse effects, including cellular damage and impaired organ function. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound’s interaction with DNA gyrase and topoisomerase IV affects the metabolic pathways involved in DNA replication and repair . Additionally, this compound may influence other metabolic processes by modulating enzyme activity and gene expression.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound may accumulate in specific compartments or organelles, where it exerts its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it interacts with DNA gyrase and topoisomerase IV to inhibit their activity. This subcellular localization is critical for the compound’s ability to modulate biochemical pathways and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)pyridine-4-carboxylic acid typically involves the introduction of a trifluoromethyl group to a pyridine ring followed by carboxylation. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide in the presence of a base and a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound often employs a vapor-phase reaction involving chlorination and fluorination at high temperatures using transition metal-based catalysts like iron fluoride. This method allows for the efficient production of trifluoromethylated pyridine derivatives on a large scale .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and reduced derivatives like alcohols and aldehydes .

Scientific Research Applications

3-(Trifluoromethyl)pyridine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of inhibitors for enzymes and receptors, contributing to the study of biological pathways.

    Medicine: It is a key intermediate in the synthesis of drugs targeting various diseases, including antiviral and anticancer agents.

    Industry: The compound is utilized in the production of high-performance materials and specialty chemicals

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)pyridine-3-carboxylic acid
  • 5-(Trifluoromethyl)pyridine-2-carboxylic acid
  • 2-(Trifluoromethyl)pyridine-4-carboxylic acid

Comparison: 3-(Trifluoromethyl)pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its isomers, this compound often exhibits higher biological activity and better pharmacokinetic properties, making it a preferred choice in drug development and other applications .

Properties

IUPAC Name

3-(trifluoromethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)5-3-11-2-1-4(5)6(12)13/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOSFEOQEZQFOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649099
Record name 3-(Trifluoromethyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590371-38-3
Record name 3-(Trifluoromethyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethyl)isonicotinic acid
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